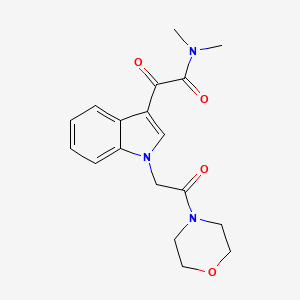
2-(4-Isopropylphenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scalable Synthesis of Pyridine Derivatives
The scalable synthesis of pyridine derivatives is a significant area of research due to their application in the development of kinase inhibitors, which are crucial in the treatment of various diseases. A study presents a new, scalable, and high-yielding synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the preparation of protein kinase inhibitors targeting PI3K and mTOR kinase. This synthesis avoids the use of sealed vessels in the amination process and has been optimized for large-scale production .
Synthesis and Properties of Isopropyl-Substituted Pyridines
Another research focuses on the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which exhibits a weak nucleophilic base property due to the steric protection provided by isopropyl groups. This compound was synthesized via a two-stage process involving a pyrylium salt intermediate. The study also explores the compound's reactivity, confirming its potential as a substitute for nonnucleophilic bases in organic syntheses .
Multicomponent Synthesis and Application as Corrosion Inhibitors
A novel method for synthesizing 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been developed. This method employs a one-pot multicomponent condensation reaction and has been successfully performed under solvent-free conditions. The resulting pyridine derivatives have demonstrated corrosion inhibition efficiency, which increases with concentration. These findings could have implications for the development of new corrosion inhibitors .
Synthesis of 3-Aminoimidazo[1,2-a]pyridines
The synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides has been achieved through a cyclodehydration-aromatization reaction. This process is facilitated by the activation of N-Boc-protected 2-aminopyridine-containing amides, followed by a deprotection-aromatization sequence. The resulting heterocycles are valuable intermediates for further functionalization via Pd- and Ru-catalyzed C-H arylation reactions .
Functionalized Pyridine Derivatives and Organosilicon Copolymers
The synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine involves the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine. Further reactions lead to derivatives and cross-linked organosilicon copolymers, which exhibit anion exchange properties with respect to chlorocomplexes of various metals. This study highlights the potential applications of these materials in the field of catalysis and materials science .
Regioselective Lithiation of Pyridylcarboxylic Amides
Research on the regioselective lithiation of N,N-diisopropylpyridylcarboxylic amides provides a convenient method for the synthesis of 2,3- and 3,4-disubstituted pyridines. This method involves the reaction of the amides with lithium amides, leading to the formation of new C-C bonds. The study offers insights into the synthesis of disubstituted pyridines, which are important building blocks in organic chemistry .
Wissenschaftliche Forschungsanwendungen
Redox-Activated Amine Derivatives in Synthesis
Metal-Free Photoredox Catalysis
The formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds through redox-activated primary amine derivatives highlights a novel approach in organic chemistry. Utilizing 2,4,6-triphenylpyridinium salts in reactions with alkynyl p-tolylsulfones and vinyl phenyl sulfones under mild conditions offers a scalable and chemoselective method for synthesizing functionalized alkynes and (E)-alkenes. This metal-free strategy underscores the importance of amines in diversifying complex molecular scaffolds, facilitated by photoredox catalysis (Ociepa, Turkowska, & Gryko, 2018).
Amination of Pyridines and Quinolines
One-Pot Fashion Amination
The conversion of pyridine N-oxides to 2-aminopyridines and 2-aminoquinolines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA demonstrates an efficient pathway for amination. This method achieves high yields and excellent selectivity, providing a general and practical approach for modifying pyridines and isoquinolines, which are critical intermediates in numerous chemical syntheses (Yin et al., 2007).
Photophysics and DFT Studies of Platinum Complexes
Phosphorescent Platinum Complexes
The study of C*N∧N- and C∧N∧N-coordinated platinum complexes reveals insights into their synthesis, structure, and photophysical properties. These complexes exhibit unique geometrical arrangements and photoluminescence, contributing to the understanding of metal-ligand interactions and their potential applications in materials science (Harris et al., 2013).
Catalysis and Polymer Synthesis
Aromatic Amine Ligand/Copper(I) Chloride Catalyst System
The synthesis of poly(2,6-dimethyl-1,4-phenylene ether) using aromatic amine ligands highlights the role of catalyst systems in polymer chemistry. The efficiency of 4-aminopyridine/Cu(I) chloride in accelerating polymerization rates underscores the importance of ligand basicity and steric hindrance in catalytic processes (Kim et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10(2)11-5-7-12(8-6-11)14-13(15)4-3-9-16-14/h3-10H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFGXKKLTSXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)
![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)
![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)
